Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate
CAS No.: 1373028-28-4
Cat. No.: VC8236220
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate - 1373028-28-4](/images/structure/VC8236220.png)
Specification
CAS No. | 1373028-28-4 |
---|---|
Molecular Formula | C18H24N2O4 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate |
Standard InChI | InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22) |
Standard InChI Key | FGKHIIWPOVJCDY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Molecular Architecture and Structural Features
Core Spirocyclic Framework
The compound’s defining feature is its 6-azaspiro[3.4]octane system, a bicyclic structure comprising a six-membered azacycle fused to a four-membered carbocycle at a single spiro carbon atom. This configuration imposes geometric constraints that enhance binding selectivity in biological targets, as demonstrated in analogous spirocyclic inhibitors of Mycobacterium tuberculosis Pks13 . The nitrogen atom at position 6 participates in hydrogen bonding with protein residues, a critical interaction observed in crystallographic studies of related therapeutics .
Functional Group Analysis
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Cbz-Protected Amine: The benzyloxycarbonyl group at position 2 serves as a temporary protecting group for the primary amine, facilitating selective functionalization during multi-step syntheses.
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Ethyl Ester: The ester moiety at position 8 provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₂O₄ |
Molecular Weight | 332.4 g/mol |
IUPAC Name | Ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate |
SMILES | CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3 |
Synthetic Methodologies
Stepwise Assembly
The synthesis typically begins with the construction of the spirocyclic backbone via intramolecular cyclization. A common approach involves:
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Amino Alcohol Cyclization: Reacting γ-amino alcohols with ketones under acidic conditions to form the spirocyclic amine .
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Cbz Protection: Treating the free amine with benzyl chloroformate in the presence of a base like triethylamine.
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Esterification: Introducing the ethyl ester group via Steglich esterification or acid-catalyzed Fischer esterification.
Optimization Challenges
Key challenges include minimizing racemization at the spiro carbon and controlling regioselectivity during cyclization. Patent WO2015053297A1 discloses improved yields (≥75%) using microwave-assisted synthesis at 80°C with toluene as the solvent .
Chemical Reactivity and Derivitization
Deprotection Strategies
The Cbz group is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH), exposing the primary amine for subsequent coupling reactions. This step is critical for generating active pharmaceutical ingredients (APIs) like β-lactamase inhibitors .
Ester Functionalization
The ethyl ester undergoes hydrolysis to yield a carboxylic acid, which can be converted to amides or acyl hydrazides for biological screening . For example, analogous spirocyclic esters have been transformed into hydrazide derivatives with sub-μM activity against tuberculosis .
Applications in Drug Discovery
Antimicrobial Agents
Structural analogs of this compound exhibit potent inhibition of Pks13, a thioesterase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis . In one study, replacing a piperidine moiety with a 6-azaspiro[3.4]octane group improved microsomal stability by 40% while maintaining IC₅₀ values <1 μM .
Recent Advances and Future Directions
Crystallographic Insights
A 2021 study resolved the crystal structure of a related 6-azaspiro[3.4]octane derivative bound to Pks13, revealing critical hydrogen bonds between the protonated spirocyclic nitrogen and Asn1640 . This finding validates structure-based design strategies for antitubercular agents.
Computational Modeling
Molecular dynamics simulations predict that substituting the ethyl ester with a methyl amide reduces serum esterase susceptibility by 60% while maintaining target affinity . Such modifications could enhance pharmacokinetic profiles in next-generation derivatives.
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